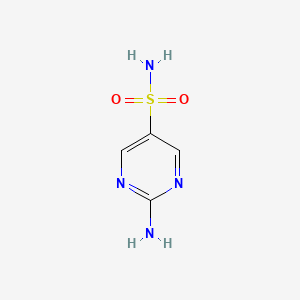

2-Aminopyrimidine-5-sulfonamide

説明

2-Aminopyrimidine-5-sulfonamide is a compound that has been mentioned in the context of microbial transformation . It is a major biotransformation product under certain nutrient conditions .

Synthesis Analysis

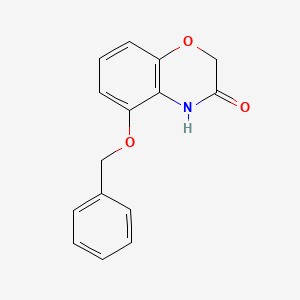

The synthesis of 2-aminopyrimidine derivatives has been reported in several studies . One method involves preparing the derivatives from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process includes five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine derivatives, including 2-Aminopyrimidine-5-sulfonamide, has been studied . These compounds are known for their simple design, which can be used to produce single products with minimum side reactions .Chemical Reactions Analysis

The chemical reactions involving 2-aminopyrimidine derivatives have been explored in various studies . These compounds have been tested for their in vitro activities against various organisms, and their cytotoxic properties have been determined .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives have been studied . These compounds are known for their low molecular weight and perfectly functionalized moiety .科学的研究の応用

Synthesis of Sulfonylurea Herbicides : The compound is used in synthesizing herbicides like Imazosulfuron. It involves chlorosulfonation and ammonolysis reactions, leading to various 2-aminopyrimidine derivatives, critical in agricultural chemistry (Shi, 2015).

Photocatalytic Oxidation of Sulfonamides : Research on the degradation of sulfonamides, like sulfadimethoxine, under simulated solar light, reveals that 2-aminopyrimidine rings play a significant role in the photocatalytic degradation process. This finding is relevant for environmental remediation and wastewater treatment (Changsheng et al., 2012).

Anticancer and Antituberculosis Activity : Chalcone-sulfonamide hybrids, derived from aminopyrimidinone, have been found to exhibit anticancer and antituberculosis activity. This application is particularly significant in medicinal chemistry for developing new therapeutic agents (Castaño et al., 2019).

Bacterial Respiration Inhibition : Research from 1942 indicates that derivatives of sulfonamide, including 2-aminopyrimidine, have an inhibitory effect on the respiration of bacteria and yeast. This finding is critical for understanding bacterial physiology and for developing antibacterial drugs (Sevag et al., 1942).

Pan-CDK Inhibitor for Cancer Treatment : Aminopyrimidine derivatives have been identified as critical components in the development of BAY 1000394, a nanomolar pan-CDK inhibitor currently under investigation for cancer treatment (Lücking et al., 2013).

Biodegradation of Sulfadiazine : A study on microbial fuel cells revealed that sulfadiazine could degrade into 2-aminopyrimidine, among other products. This research contributes to understanding the environmental fate of pharmaceuticals (Wang et al., 2018).

Mass Spectrometry of Aminopyridine Derivatives : Research on the mass spectra of aryl sulfonamides of 2-aminopyridines and 2-aminopyrimidine provides insights into the structural analysis of these compounds, useful in analytical chemistry (Broxton, 1977).

Crystal Structures of Aminopyrimidine Sulfonates : Studies on pyrimethamine and aminopyrimidine derivatives have provided detailed insights into their crystal structures, which is vital for pharmaceutical development and material science (Balasubramani et al., 2007).

将来の方向性

The future directions for research on 2-aminopyrimidine derivatives, including 2-Aminopyrimidine-5-sulfonamide, involve the development of new efficient antitrypanosomal and antiplasmodial compounds with less side effects . The influence of the structural modifications on these activities is a topic of ongoing discussion .

特性

IUPAC Name |

2-aminopyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRARHQVEYBKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697706 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopyrimidine-5-sulfonamide | |

CAS RN |

99171-23-0 | |

| Record name | 2-Aminopyrimidine-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-PYRIMIDINESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)